
1-Amino-3-(3,3-dimethylbutan-2-yl)-6-methylsulfanyl-1,3,5-triazine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is part of the triazine family, which is known for its diverse chemical properties and wide range of applications.
准备方法
The synthesis of 2-N,4-N,6-N-tri(butan-2-yl)-1,3,5-triazine-2,4,6-triamine involves several steps. The synthetic route typically includes the reaction of butan-2-amine with cyanuric chloride under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. The industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
化学反应分析
2-N,4-N,6-N-tri(butan-2-yl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
2-N,4-N,6-N-tri(butan-2-yl)-1,3,5-triazine-2,4,6-triamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cell function and signal transduction.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 2-N,4-N,6-N-tri(butan-2-yl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound is known to affect cell signaling pathways, leading to changes in cell function and behavior. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and receptors involved in key biological processes .
相似化合物的比较
2-N,4-N,6-N-tri(butan-2-yl)-1,3,5-triazine-2,4,6-triamine can be compared with other similar compounds in the triazine family, such as melamine and cyanuric acid. While all these compounds share a common triazine core, they differ in their substituents and chemical properties. The unique butan-2-yl groups in 2-N,4-N,6-N-tri(butan-2-yl)-1,3,5-triazine-2,4,6-triamine give it distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
1-amino-3-(3,3-dimethylbutan-2-yl)-6-methylsulfanyl-1,3,5-triazine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2S/c1-6(10(2,3)4)13-7(15)12-8(17-5)14(11)9(13)16/h6H,11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZZTKSODLHKEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N1C(=O)N=C(N(C1=O)N)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(C)(C)C)N1C(=O)N=C(N(C1=O)N)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
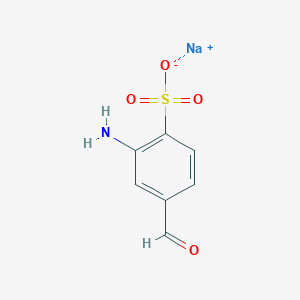
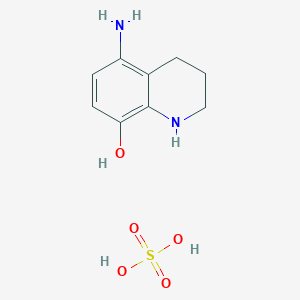
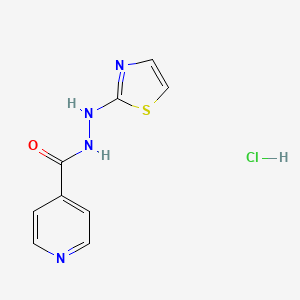
![6,7,8,9,10,11-hexahydro-5H-[1,2,4]triazolo[4,3-a]azonine;sulfuric acid](/img/structure/B8039075.png)
![5-[[2-(dimethylamino)-1,3-thiazol-5-yl]sulfanyl]-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B8039082.png)
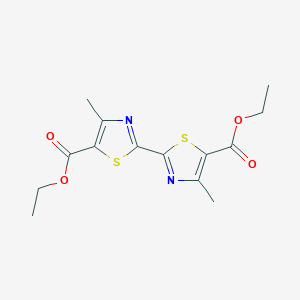
![13-Methoxy-3,6,9-trioxabicyclo[9.4.0]pentadeca-1(11),12,14-triene-2,10-dione](/img/structure/B8039105.png)
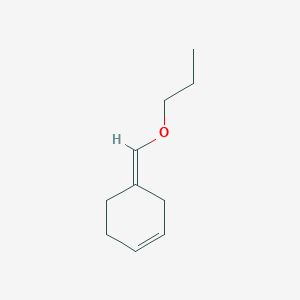
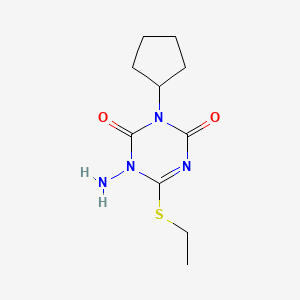
![Ethyl 2-[1-(2-ethoxy-2-oxoethyl)sulfanylethylsulfanyl]acetate](/img/structure/B8039137.png)
![Bis(trimethylsilyl) 2-[(trimethylsilyl)amino]succinate](/img/structure/B8039144.png)
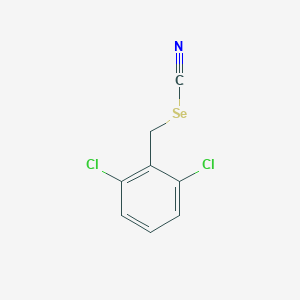
![[(Z)-[(4-chlorophenyl)-cyanomethylidene]amino] N,N-dimethylcarbamate](/img/structure/B8039152.png)
![2,6-Dioxabicyclo[3.2.1]octan-7-one](/img/structure/B8039154.png)
